

# Preclinical Profile of Insulin Glargine Biosimilars: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Insulin argine*

Cat. No.: *B15191965*

[Get Quote](#)

A comprehensive review of in-vitro and in-vivo studies demonstrates a high degree of similarity between insulin glargine biosimilars and the reference product, Lantus®, in preclinical models. These studies, forming a crucial part of the regulatory approval process, confirm that the molecular and functional characteristics of the biosimilars are comparable to the originator biologic, ensuring equivalent efficacy and safety profiles.

The development of biosimilar insulin glargine products has provided valuable alternatives for the management of diabetes. Regulatory agencies, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), mandate a rigorous stepwise approach to demonstrate biosimilarity. This process includes extensive analytical characterization, preclinical in-vitro and in-vivo studies, and clinical trials.[1][2] This guide focuses on the preclinical data that underpin the approval of several insulin glargine biosimilars, including Basaglar® (LY2963016), Semglee® (MYL-1501D), and Rezvoglar®.

## In-Vitro Comparative Studies

A battery of in-vitro assays is employed to compare the biological activity of insulin glargine biosimilars with the reference product at the molecular level. These studies are fundamental in establishing the functional equivalence of the biosimilar.

## Insulin and IGF-1 Receptor Binding Affinity

A critical initial step in assessing the biological activity of insulin glargine biosimilars is to determine their binding affinity to the insulin receptor (IR) and the structurally related insulin-like

growth factor-1 receptor (IGF-1R).[1] The primary therapeutic effect of insulin is mediated through the IR, while significant binding to the IGF-1R could potentially lead to unwanted mitogenic (cell-proliferating) effects. Preclinical studies for approved biosimilars have consistently demonstrated that their binding affinities for both the insulin receptor and the IGF-1 receptor are comparable to that of Lantus®.[1] Although specific binding affinity constants (Kd) from preclinical animal studies are often not publicly disclosed in detail, regulatory submissions confirm that no biologically relevant differences were observed.

Biosimilar Product Name	Receptor	Comparative Binding Affinity vs. Lantus®
Basaglar® (LY2963016)	Insulin Receptor (IR)	Similar
IGF-1 Receptor (IGF-1R)	Similar	
Semglee® (Insulin glargine-yfgn)	Insulin Receptor (IR)	Nearly Identical
IGF-1 Receptor (IGF-1R)	Nearly Identical	
MK-1293	Insulin Receptor (IR)	Similar
IGF-1 Receptor (IGF-1R)	Similar	

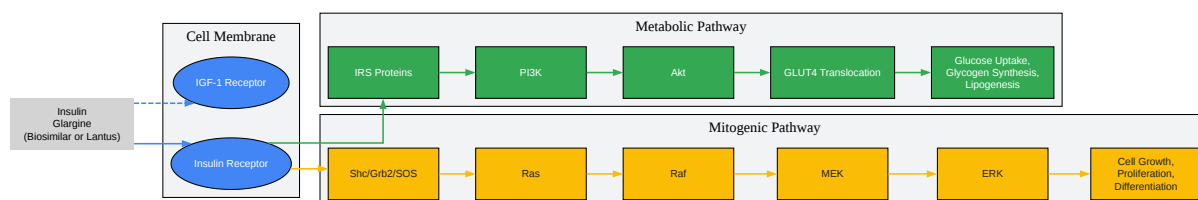
Table 1: Comparison of In-Vitro Receptor Binding Affinities. This table summarizes the publicly available qualitative data on the receptor binding affinities of various insulin glargine biosimilars compared to the reference product, Lantus®.

## Metabolic and Mitogenic Signaling Pathways

Following receptor binding, insulin triggers a cascade of intracellular signaling events that mediate its metabolic and mitogenic effects. The metabolic pathway, primarily through the PI3K/Akt route, is responsible for glucose uptake and metabolism. The mitogenic pathway, largely acting through the MAPK/ERK route, is involved in cell growth and proliferation.

To ensure that biosimilars exhibit a similar functional response to the reference product, their ability to activate these key signaling pathways is meticulously compared. This is often assessed by measuring the phosphorylation of key downstream proteins such as Akt and ERK. Furthermore, functional assays measuring metabolic activity (e.g., glucose uptake,

adipogenesis, and inhibition of lipolysis) and mitogenic potential (e.g., cell proliferation) are conducted.[3] Studies have shown a high degree of similarity between biosimilars and Lantus® in these functional assays.[3]



[Click to download full resolution via product page](#)

### Insulin Signaling Pathways

## In-Vivo Comparative Studies in Animal Models

In-vivo studies in relevant animal models, typically rats or rabbits, are conducted to compare the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the biosimilar and the reference insulin glargine.

## Euglycemic Clamp Studies

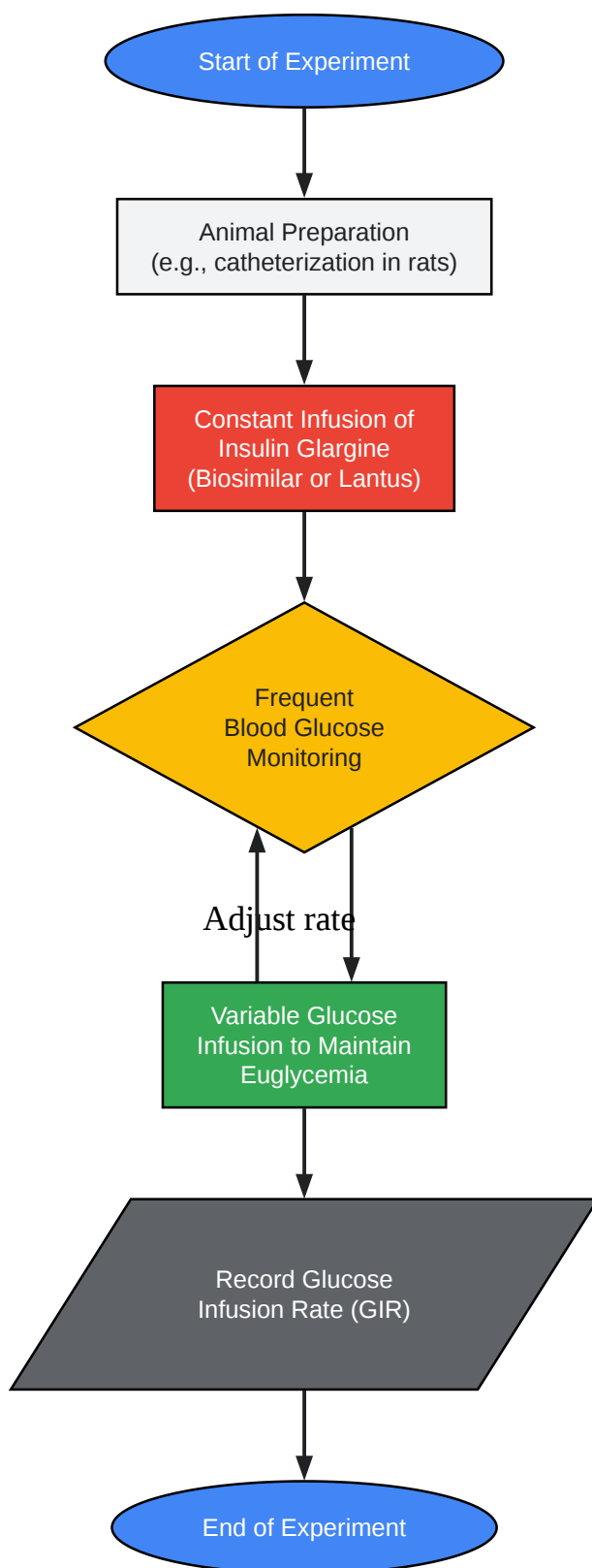
The hyperinsulinemic-euglycemic clamp is considered the gold standard for assessing insulin action in vivo. In this procedure, insulin is infused at a constant rate to achieve a steady-state hyperinsulinemic condition. Blood glucose is frequently monitored, and a variable glucose infusion is adjusted to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity.

Comparative euglycemic clamp studies have been a cornerstone in the preclinical assessment of insulin glargine biosimilars. These studies have consistently demonstrated that the glucose-lowering effects of the biosimilars are equivalent to that of Lantus®. The 90% confidence

intervals for the ratio of key pharmacodynamic parameters, such as the total glucose infused (GIR-AUC) and the maximum glucose infusion rate (GIRmax), between the biosimilar and the reference product have been shown to fall within the pre-specified equivalence margin of 80-125%.

Biosimilar Product Name	Animal Model	Key Pharmacodynamic Parameter	Comparative Result vs. Lantus®
Basaglar® (LY2963016)	Rats	Glucodynamic Profile	Comparable dose-related hypoglycemia
MK-1293	Type 1 Diabetes Subjects & Healthy Subjects	GIR-AUC0-24, GIRmax	95% CI for ratio within 0.80-1.25
A test insulin glargine	Healthy Male Volunteers	GIRmax, AUCGIR,0–24h	90% CIs for GMRs within 80-125%

Table 2: Comparison of In-Vivo Euglycemic Clamp Study Results. This table summarizes key findings from euglycemic clamp studies comparing insulin glargine biosimilars to Lantus®.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. LY2963016 Insulin Glargine: A Review in Type 1 and 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of Insulin Glargine Biosimilars: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191965#comparative-analysis-of-insulin-glargine-biosimilars-in-preclinical-models]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)